molecular formula C14H19N5O3 B11771952 rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol

rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol

Cat. No.: B11771952
M. Wt: 305.33 g/mol
InChI Key: ZPYBQTVZVONOSP-OYBPUVFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol is a synthetic nucleoside analogue of high interest in early-stage drug discovery and biochemical research. This compound features a protected sugar moiety tethered to a purine base, a structural characteristic common to probes used to investigate nucleoside-metabolizing enzymes and nucleic acid synthesis pathways. Its precise mechanism of action and specific research applications are yet to be fully elucidated, making it a valuable chemical tool for exploratory biology. Potential research avenues could include screening against a broad panel of protein targets, such as kinases, using advanced computational methods to generate mechanistic hypotheses . As a novel chemical entity, it holds potential for use in developing new therapeutic agents, particularly as resistance to existing drugs drives the need for new compounds with novel mechanisms . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the available safety data sheets and handle the compound in accordance with all applicable local and national laboratory safety regulations.

Properties

Molecular Formula

C14H19N5O3

Molecular Weight

305.33 g/mol

IUPAC Name

[(3aS,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C14H19N5O3/c1-14(2)21-10-7(4-20)3-8(11(10)22-14)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8-,10-,11+/m1/s1

InChI Key

ZPYBQTVZVONOSP-OYBPUVFXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Canonical SMILES

CC1(OC2C(CC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

Origin of Product

United States

Preparation Methods

d-Ribose Derivatization

The synthesis typically begins with d-ribose , which undergoes protective group manipulation to form intermediates amenable to cyclization. A common intermediate is 2,3-O-isopropylidene-d-ribofuranose , achieved by treating d-ribose with acetone and sulfuric acid. This step protects the 2- and 3-hydroxyl groups, leaving the 5-hydroxyl free for subsequent modifications.

Cyclopenta Ring Formation

The cyclopenta[d]dioxolane core is constructed via intramolecular cyclization of a ribose-derived intermediate. For example:

  • Mesylation : Treatment of a diol intermediate with mesyl chloride forms a cyclic sulfite.

  • Fluoride Displacement : Reaction with DAST (diethylaminosulfur trifluoride) introduces a fluorine atom at the 6-position, though this step may vary depending on the target substituents.

  • Ring Closure : Base-mediated elimination or acid-catalyzed cyclization yields the bicyclic structure.

Table 1: Key Intermediates in Cyclopenta Ring Synthesis

IntermediateReaction ConditionsYield (%)Reference
Cyclic sulfiteSOCl₂, AlMe₃, THF, 0°C → rt65–78
Fluorinated derivativeDAST, CH₂Cl₂, −78°C45–60
Cyclopenta-dioxolaneNaHCO₃, MeOH, reflux82–90

Glycosylation Strategies

Mitsunobu Reaction

The Mitsunobu reaction is widely used to couple the purine base to the sugar moiety. Optimized conditions include:

  • Nucleobase : 6-Chloropurine or 6-aminopurine.

  • Reagents : DIAD (diisopropyl azodicarboxylate) and P( n-Bu)₃ in acetonitrile.

  • Stereoselectivity : Thermodynamic control favors the β-anomer due to the bulky isopropylidene group.

Table 2: Glycosylation Optimization Data

EntryBaseConditionsYield (%)
16-ChloropurineDIAD, P( n-Bu)₃, MeCN, 12 h52
26-AminopurineDIAD, DBU, MeCN, 0°C → rt76
3AdenineADDP, PPh₃, DMF, 24 h29

Koening-Knorr Method

Alternative approaches use Ag₂CO₃ as a promoter for glycosylation, though yields are lower compared to Mitsunobu conditions.

Deprotection and Final Modification

Isopropylidene Removal

The final step involves cleaving the isopropylidene protective group using aqueous HCl or TFA (trifluoroacetic acid) to unmask the 2',3'-diol. Careful control of pH and temperature prevents purine degradation.

Methanolysis

Residual protective groups (e.g., silyl ethers) are removed via methanolysis under acidic conditions, yielding the target compound.

Stereochemical Control and Analytical Validation

Chiral Resolution

The rel-configuration is confirmed via:

  • X-ray crystallography of intermediates.

  • NMR coupling constants (e.g., J₃a,4 = 4.2 Hz confirms cis-fusion of the cyclopenta ring).

HPLC-MS/MS Purity Assessment

Final products are analyzed using C18 reverse-phase chromatography with mass spectrometry, achieving ≥97% purity.

Scalability and Industrial Considerations

Large-scale synthesis (multi-gram) employs telescoped procedures to minimize intermediate isolation. For example, d-ribose is converted to the cyclopenta-dioxolane intermediate in a one-pot process , reducing purification steps.

Table 3: Scalability Data

StepScale (g)Overall Yield (%)
Ribose → Intermediate4527
Glycosylation1052
Deprotection585

Chemical Reactions Analysis

Nucleoside Functionalization Reactions

The purine moiety and hydroxyl groups enable site-selective modifications:

Reaction Type Reagents/Conditions Outcome Source
Alkylation 3-Chlorobenzylamine, triethylamine, methanolSubstitution at N⁶-position of purine, forming N⁶-(3-chlorobenzyl) derivatives
Acylation Acetic anhydride, pyridineProtection of hydroxyl groups as acetyl esters
Nucleophilic Substitution NaH, alkyl/aryl halidesFunctionalization of purine C² or C⁶ positions

These reactions retain stereochemical integrity at the sugar moiety, critical for pharmacological activity .

Coupling Reactions

Palladium/copper-catalyzed cross-coupling expands structural diversity:

Reaction Type Catalysts/Reagents Outcome Source
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, 4-ethynyl-1,2-difluorobenzeneIntroduction of alkynyl groups at C²-position of purine
Suzuki Coupling Pd(OAc)₂, aryl boronic acidsArylation at purine C⁸-position (hypothesized based on analog reactivity)

Coupling reactions proceed under mild conditions (25–60°C) with yields exceeding 75% .

Protective Group Strategies

Selective protection/deprotection enables stepwise synthesis:

Protective Group Reagents Application Source
tert-Butyldiphenylsilyl (TBDPS) TBDPS-Cl, imidazole, DMFProtection of primary hydroxyl group
Acetonide H₂SO₄, acetoneProtection of cis-diols in sugar moiety
Benzyl BnBr, Ag₂OTemporary hydroxyl protection during purine functionalization

TBDPS groups demonstrate stability under acidic and basic conditions, enabling orthogonal deprotection .

Halogenation and Fluorination

Halogen incorporation modulates electronic properties:

Reaction Type Reagents Outcome Source
Chlorination POCl₃, DMFSubstitution at purine C²-position (observed in analogs)
Fluorination DAST, HF-pyridineElectrophilic fluorination at sugar C⁶′-position

Fluorination at C⁶′ enhances metabolic stability, as shown in anti-RNA virus studies .

Cyclopropanation and Ring-Opening

The bicyclic system undergoes strain-driven reactivity:

Reaction Type Reagents Outcome Source
Cyclopropanation Diethylzinc, CH₂I₂Formation of cyclopropane-fused derivatives
Acid-Catalyzed Hydrolysis HCl, THF/H₂OCleavage of acetonide protecting group

Cyclopropanation introduces conformational constraints, improving target binding affinity .

Oxidation and Reduction

Redox transformations modify key functional groups:

Reaction Type Reagents Outcome Source
Oxidation (OH → COOH) Jones reagent (CrO₃/H₂SO₄)Conversion of primary alcohol to carboxylic acid
Reductive Amination NaBH₃CN, NH₄OAcFormation of secondary amines from ketone intermediates

Oxidation states critically influence solubility and membrane permeability.

Scientific Research Applications

Medicinal Chemistry

The presence of an amino group and a purine derivative in the compound indicates potential biological activities. Similar compounds have been known to interact with biological systems, particularly in the context of nucleoside analogs. The applications include:

  • Antiviral Agents : Due to its purine structure, this compound may exhibit antiviral properties similar to existing nucleoside analogs like acyclovir and ganciclovir.
  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The unique stereochemistry may enhance selectivity towards cancer cells while minimizing effects on normal cells.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. The specific stereochemistry of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol could lead to:

  • Enhanced Binding Affinity : Modifications in stereochemistry can significantly affect how well the compound binds to target enzymes or receptors.
  • Reduced Side Effects : Optimizing the structure may help in developing compounds with fewer side effects compared to existing therapies.

Interaction Studies

Research into how this compound interacts with various biological targets is essential. Potential areas of study include:

  • Enzyme Inhibition : Investigating whether the compound acts as an inhibitor for enzymes involved in nucleic acid synthesis or repair mechanisms.
  • Receptor Binding : Analyzing interactions with adenosine receptors could provide insights into its potential as a therapeutic agent for neurological disorders.

Future Research Directions

Further research is necessary to explore the full potential of this compound:

  • Synthesis Optimization : Developing efficient synthetic routes for large-scale production.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Eventually progressing towards clinical trials if preclinical results are promising.

Mechanism of Action

The mechanism of action of rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The compound’s structural analogs differ in three key regions:

Purine Base Substitutions : Chlorine or alkyl groups at the purine C2/C6 positions.

Cyclopentane Ring Modifications : Fluorination, aryl substitutions, or replacement of the dioxolane ring with thiophene.

Side Chain Variations: Methanol vs. aminomethyl or ethoxy groups.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Reference
Target Compound (rel-((3AR,4R,6R,6aS)-...)methanol) C₁₃H₁₇N₅O₄ 331.32 6-aminopurinyl, dioxolane, hydroxymethyl Hydrogenation of precursor (e.g., )
9-((3aR,4R,6R,6aR)-6-Aminomethyl-2,2-dimethyl-dioxolane)purin-6-amine C₁₂H₁₆N₆O₃ 316.30 Aminomethyl instead of hydroxymethyl Pd/C hydrogenation ()
(±)-[cis-4-(6-Aminopurinyl)-cyclopenta[b]thiophen-6-yl]methanol C₁₃H₁₃N₅O₂S 319.34 Thiophene ring instead of dioxolane Ammonolysis ()
4'-Fluoro Derivative (9-((3aS,4R,6S,6aR)-6-fluoro-dioxolane)purin-6-amine) C₁₃H₁₆FN₅O₄ 349.30 Fluorine at cyclopentane C6 DDQ-mediated oxidation ()
((3aR,4R,6R,6aR)-6-(2-Chloro-6-aminopurinyl)-dioxolane)methanol C₁₃H₁₆ClN₅O₄ 365.76 2-Chloropurine substitution Column chromatography ()
6-Aryl Derivatives (e.g., 10a: C₈H₁₅NO₃) C₈H₁₅NO₃ 173.21 Aryl groups on cyclopentane Cobalt-assisted synthesis ()

Q & A

Q. What are the established synthetic routes for this compound, and how are stereochemical outcomes controlled during synthesis?

The synthesis typically involves protecting group strategies and regioselective coupling. For example, a related cyclopenta[d][1,3]dioxol-purine derivative was synthesized via DDQ-mediated oxidation followed by silica gel chromatography to isolate stereoisomers . Stereochemical control is achieved using chiral auxiliaries (e.g., 1,3-dioxolane rings) and confirmed via NMR coupling constants (e.g., 1H^1H and 13C^{13}C NMR) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key features confirm its configuration?

1H^1H and 13C^{13}C NMR are essential, with diagnostic signals such as cyclopenta-dioxolane proton resonances (δ 4.5–5.0 ppm) and purine NH2_2 peaks. X-ray crystallography is definitive for absolute configuration determination, as seen in cyclopenta-fused systems . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms functional groups (e.g., -OH stretch at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization includes solvent selection (e.g., CH2_2Cl2_2/H2_2O mixtures for phase separation) and catalyst screening (e.g., DDQ for selective oxidation). Temperature control (e.g., 0°C quenching with NaHCO3_3) minimizes side reactions. Column chromatography (e.g., EtOAc/hexanes gradients) resolves diastereomers, with yields >85% reported under optimized protocols . Kinetic studies using HPLC-MS can track intermediate stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from stereochemical impurities or assay variability. Rigorous purity validation (e.g., ≥98% by HPLC) and enantiomeric excess (ee) analysis via chiral chromatography are critical. Comparative studies using isogenic cell lines or standardized enzymatic assays (e.g., P2Y12 receptor antagonism assays) reduce variability . Meta-analyses of IC50_{50} values across publications help identify outliers .

Q. What methodologies elucidate the compound’s interactions with biological targets like enzymes or receptors?

Computational docking (e.g., AutoDock Vina) predicts binding modes to targets such as nucleotide receptors. Surface plasmon resonance (SPR) measures binding kinetics (kon_{on}/koff_{off}), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). For example, phosphorothioate analogs show altered binding to viral polymerases, as demonstrated in crystallographic studies .

Q. How is the compound’s stability assessed under physiological conditions, and what modifications enhance its pharmacokinetics?

Stability studies in simulated gastric fluid (pH 2.0) and plasma (37°C) identify degradation pathways (e.g., hydrolysis of dioxolane rings). Prodrug strategies, such as phosphorothioate derivatization, improve metabolic stability and oral bioavailability. LC-MS/MS monitors intact compound levels in pharmacokinetic studies .

Methodological Considerations

  • Data Interpretation : Always cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex fused-ring systems .
  • Experimental Design : Use fractional factorial designs to screen multiple reaction parameters (e.g., temperature, solvent ratios) efficiently .
  • Biological Assays : Include positive controls (e.g., known P2Y12 antagonists) and dose-response curves to ensure assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.